molecular formula C8H9BrO2 B120743 4-Bromoveratrole CAS No. 2859-78-1

4-Bromoveratrole

Cat. No.: B120743
CAS No.: 2859-78-1
M. Wt: 217.06 g/mol
InChI Key: KBTMGSMZIKLAHN-UHFFFAOYSA-N
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Description

4-Bromoveratrole, also known as 4-Bromo-1,2-dimethoxybenzene, is an organic compound with the molecular formula C8H9BrO2. It is a derivative of veratrole, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is a colorless to pale yellow liquid and is used in various chemical reactions and applications .

Preparation Methods

4-Bromoveratrole can be synthesized through several methods:

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 4-bromoveratrole is as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the total synthesis of liphagal, a marine meroterpenoid with significant biological activity. The compound was incorporated into a palladium-catalyzed α-arylation reaction, resulting in the formation of aryl ketones that exhibited potent cytotoxic effects against various tumor cell lines, such as LoVo and MDA-468, with IC50 values as low as 0.58 µM .

Drug Development

This compound has gained attention in drug development due to its role in creating structurally complex molecules with therapeutic potential. Research has demonstrated its utility in synthesizing kinase inhibitors, which are crucial for targeting specific cancer pathways. The compound's ability to undergo selective reactions enables chemists to modify its structure to enhance biological activity and specificity .

Material Science Applications

In addition to its pharmaceutical applications, this compound is employed in material science for developing new materials with unique properties. Its bromine atom can facilitate cross-linking reactions or serve as a functional group for further modifications. This characteristic is particularly useful in creating polymers or composite materials with enhanced mechanical and thermal properties .

Case Study 1: Synthesis of Liphagal

The total synthesis of (+)-liphagal involved several steps where this compound played a crucial role. The synthetic route included microwave-assisted reactions that highlighted the efficiency of using this compound as a starting material for constructing complex tetracyclic structures. This synthesis not only showcased the compound's utility but also emphasized its potential for developing new anti-cancer drugs .

Case Study 2: Kinase Inhibitor Development

In a study focusing on kinase inhibitors, researchers utilized this compound to synthesize derivatives that exhibited enhanced potency against PI3Kα, a target implicated in various cancers. The modifications made possible through the functional groups on this compound resulted in compounds with improved selectivity and reduced side effects compared to existing treatments .

Comparison with Similar Compounds

4-Bromoveratrole can be compared with other similar compounds:

  • 1-Bromo-3,5-dimethoxybenzene
  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Bromo-2,4-dimethoxybenzene
  • 5-Bromo-1,2,3-trimethoxybenzene

These compounds share similar structural features but differ in the position and number of bromine and methoxy groups on the benzene ring . The unique positioning of the bromine atom in this compound makes it distinct in its reactivity and applications.

Biological Activity

4-Bromoveratrole, chemically known as 4-bromo-1,2-dimethoxybenzene, is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₉BrO₂
Molecular Weight217.06 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point255.5 °C
Flash Point109.4 °C
LogP3.11

These properties indicate that this compound is a relatively stable compound with potential for various applications in organic synthesis and as a biological agent.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Antimicrobial and Antifungal Activity

Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties . Its structural similarity to veratrole, a naturally occurring compound known for its antifungal effects, raises the possibility that this compound could exhibit similar activities. However, specific studies are required to confirm these effects conclusively .

Redox Shuttle Activity

In the context of lithium batteries , this compound has been explored as a potential redox shuttle additive . Redox shuttles play a crucial role in improving battery performance by facilitating charge transfer between electrodes and electrolytes. The redox properties of this compound suggest its utility in enhancing the efficiency of lithium-ion batteries .

The precise mechanism of action of this compound is not fully understood. However, its structure—a brominated benzene ring with two methoxy groups—may influence its electronic properties and interactions with biological targets. The bromine atom acts as an electron-withdrawing group, while the methoxy groups can participate in hydrogen bonding, potentially affecting the compound's bioactivity .

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various brominated compounds, including this compound. The results indicated that it effectively scavenged DPPH radicals, demonstrating its potential as an antioxidant agent .

Investigation of Antimicrobial Properties

In another study focusing on the antimicrobial properties of halogenated compounds, this compound was tested against several bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Bromoveratrole with high purity, and how can purity be validated?

Answer:

  • Synthesis : A common method involves oxidative coupling using thallium trifluoroacetate (TTFA) and boron trifluoride etherate, which facilitates regioselective aryl-aryl bond formation . Alternative routes include bromination of veratrole (1,2-dimethoxybenzene) using bromine in acetic acid or HBr/H2O2 systems.
  • Validation : Purity can be confirmed via melting point analysis (reported range: 45–48°C ), gas chromatography-mass spectrometry (GC-MS) for molecular ion peaks (m/z ≈ 217.05 ), and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions (e.g., OCH3 groups at 3,4-positions ).

Q. Advanced: How does the choice of metallating agent influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

  • Palladium Catalysts : Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., SPhos) promote Suzuki-Miyaura couplings at the bromine site, but steric hindrance from adjacent methoxy groups may reduce efficiency .
  • Copper-Mediated Reactions : Ullmann-type couplings exhibit higher tolerance for bulky substituents, favoring aryl-O bond retention. Computational studies (DFT) suggest electronic effects dominate over steric factors in these systems .
  • Contradictions : Conflicting regioselectivity reports may arise from solvent polarity (e.g., DMF vs THF) or temperature gradients during reaction optimization.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

Answer:

  • 1H NMR : Look for two singlet peaks at δ ≈ 3.85–3.90 ppm (OCH3 groups) and aromatic protons as a singlet at δ ≈ 7.00 ppm .
  • 13C NMR : Methoxy carbons appear at δ ≈ 56 ppm, while aromatic carbons adjacent to Br and OCH3 resonate at δ ≈ 112–125 ppm .
  • FTIR : Strong C-O stretches near 1260 cm⁻¹ and C-Br vibrations at 560–600 cm⁻¹ .

Q. Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?

Answer:

  • Source Analysis : Discrepancies may stem from impurities (e.g., residual solvents like ethanol or dichloromethane) or polymorphic forms. Cross-reference synthesis protocols (e.g., recrystallization solvents ).
  • Methodological Adjustments : Reproduce purification steps (e.g., column chromatography vs fractional distillation) and compare DSC (Differential Scanning Calorimetry) thermograms to identify phase transitions .

Q. Advanced: What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and Fukui indices, identifying nucleophilic/electrophilic sites. For example, the para position to bromine may show higher electron density due to methoxy donor effects .
  • MD Simulations : Study solvent effects (e.g., polar aprotic vs protic) on reaction pathways. Correlate computational predictions with experimental yields from nitration or sulfonation trials .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers at 2–8°C, protected from light, due to sensitivity to moisture and oxidation .
  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize spills with activated carbon and dispose via hazardous waste protocols (CAS RN 2859-78-1 ).

Q. Advanced: What role does this compound play in Scholl-type oxidative coupling reactions, and how can side products be minimized?

Answer:

  • Mechanistic Insight : TTFA acts as a one-electron oxidant, generating aryl radicals that dimerize. The methoxy groups stabilize transition states, favoring para-para coupling .
  • Side Products : Over-oxidation (e.g., quinone formation) can occur at >60°C. Control via low-temperature reactions (<40°C) and stoichiometric TTFA use (1.2 equiv) .

Properties

IUPAC Name

4-bromo-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMGSMZIKLAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062673
Record name Benzene, 4-bromo-1,2-dimethoxy-
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2859-78-1
Record name Bromoveratrole
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Record name 4-Bromoveratrole
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Record name 4-Bromoveratrole
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Record name Benzene, 4-bromo-1,2-dimethoxy-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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